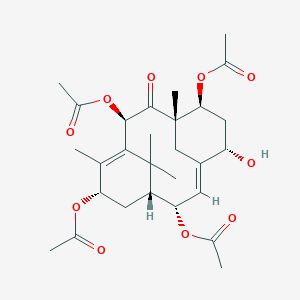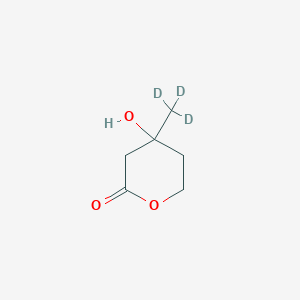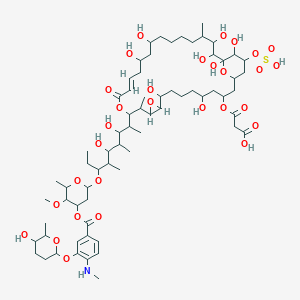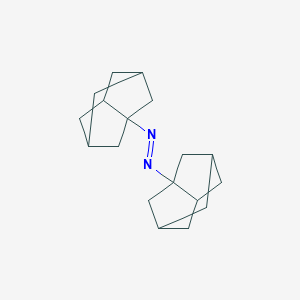
Triamcinolone acetonide 21-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
TA is synthesized through a series of chemical reactions starting from basic steroid structures. The synthesis involves oxidation, esterification, and purification processes. For instance, in a study, the synthesis of Triamcinolone acetonide 21-oic acid methyl ester, a related compound, involved oxidation to a 21-dehydro compound with methanolic cupric acetate, further oxidation to the acid with methylene blue, esterification with diazomethane, and purification by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) (Gorsline, Bradlow, & Sherman, 1985).
Molecular Structure Analysis
The molecular structure of TA includes a cyclic 16,17-acetal with a ketone group. It has distinct features like a fluorine atom at the 9-alpha position and multiple hydroxyl groups, which contribute to its high glucocorticoid activity. This structure is crucial for its binding to glucocorticoid receptors and its subsequent biological effects.
Chemical Reactions and Properties
TA undergoes various chemical reactions in the body, leading to the formation of metabolites. One of the major metabolites is the C-21 carboxylic acid of TA. TA and its metabolites are characterized by their high affinity for glucocorticoid receptors and their ability to regulate gene expression linked to inflammation and immune responses (Gorsline, Bradlow, & Sherman, 1985).
Physical Properties Analysis
The physical properties of TA and its derivatives, like solubility and stability, are influenced by their formulation. For example, degradation products such as a 21-aldehyde and a 17-carboxylic acid were identified in one study, indicating the stability of TA in different formulations (van Heugten, de Vries, Markesteijn, Pieters, & Vromans, 2018).
Aplicaciones Científicas De Investigación
Ophthalmology Applications :
- Intravitreal triamcinolone acetonide may be a therapeutic option for long-standing cystoid macular edema after cataract surgery, improving visual acuity significantly (Jonas, Kreissig, & Degenring, 2003).
- It's an effective and safe treatment for various ocular diseases, including retinal vasculature disease and uveitis, with its use increasing in recent years (Jermak, Dellacroce, Heffez, & Peyman, 2007).
- Triamcinolone acetonide-loaded lipid nanocapsules (TA-LNCs) present a safer and more efficient alternative for treating eye disorders, offering high anti-inflammatory activity and therapeutic efficacy in endotoxin-induced uveitis (Formica et al., 2020).
Dermatology and Oral Health Applications :
- An optimized oral paste formulation of Triamcinolone acetonide shows similar characteristics with a reference formulation and could be an effective drug delivery system for treating recurrent aphthous stomatitis (Hamishehkar, Nokhodchi, Ghanbarzadeh, & Kouhsoltani, 2015).
- Topical triamcinolone acetonide is effective in treating severe episodes of recurrent aphthous stomatitis, but not for long-term management (Browne, Fox, & Anderson, 1968).
Other Therapeutic Applications :
- Triamcinolone acetonide extended-release 32 mg effectively reduces knee osteoarthritis pain and improves physical function, offering a well-tolerated and repeatable treatment option (Paik, Duggan, & Keam, 2019).
- It effectively reduces retinal edema by inhibiting glial cell swelling, potentially contributing to its fast treatment of macular edema (Uckermann et al., 2005).
Safety And Hazards
Triamcinolone, the parent compound of Triamcinolone acetonide 21-carboxylic acid, is classified as a Category 2 carcinogen, meaning it is suspected of causing cancer . It can cause skin irritation and serious eye irritation, and may damage fertility or the unborn child . It is harmful if swallowed .
Direcciones Futuras
Triamcinolone has been approved for various uses, including the treatment of inflammatory conditions and allergies . In October 2021, a suspension of triamcinolone acetonide was approved for suprachoroidal injection, the first of its kind to receive FDA approval, for the treatment of patients with macular edema associated with uveitis . This suggests potential future directions for the use of Triamcinolone acetonide 21-carboxylic acid in similar applications.
Propiedades
IUPAC Name |
2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FO7/c1-20(2)31-17-10-15-14-6-5-12-9-13(26)7-8-21(12,3)23(14,25)16(27)11-22(15,4)24(17,32-20)18(28)19(29)30/h7-9,14-17,27H,5-6,10-11H2,1-4H3,(H,29,30)/t14-,15-,16-,17+,21-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNWGUDQZFLDGP-DGGKRYAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(=O)O)C)O)F)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C(=O)O)CCC5=CC(=O)C=C[C@@]53C)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628385 | |
| Record name | [(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-Fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triamcinolone acetonide 21-carboxylic acid | |
CAS RN |
53962-41-7 | |
| Record name | Triamcinolone acetonide 21-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053962417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-Fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIAMCINOLONE ACETONIDE 21-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QF3AM1P67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one](/img/structure/B26716.png)



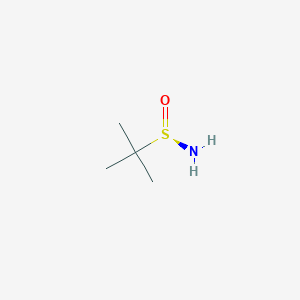
![diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester](/img/structure/B26737.png)



